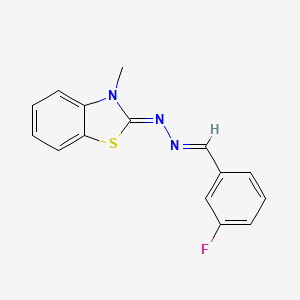![molecular formula C20H21FN4O3 B5579677 5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)
5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Research on compounds with complex structures often involves multi-step synthesis processes. For instance, a related study reported the synthesis of a complex molecule through condensation, followed by cyclization and saponification processes to achieve the desired structure (Ju Liu et al., 2016). Such methodologies could be applicable in synthesizing the compound of interest, indicating the intricate steps required to assemble complex molecular architectures.
Molecular Structure Analysis
Molecular structure determination is pivotal, often involving NMR, X-ray diffraction, and mass spectrometry. For example, the structure of fluorescence dyes based on tetracyclic structures was elucidated using these techniques, revealing detailed insights into their molecular framework (Jianhong Chen et al., 2012). Similar approaches would be necessary to analyze the molecular structure of the compound .
Chemical Reactions and Properties
Chemical properties of complex molecules, including reactivity and stability, are of significant interest. Studies often explore various chemical reactions to understand the functional capabilities of these molecules. For instance, research on isoxazolo[3,4-b]pyridin derivatives detailed their synthesis and potential reaction mechanisms (Mazharuddin Khan et al., 1975). Such studies are fundamental in comprehending the chemical behavior of complex compounds.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has shown that various heterocyclic compounds, such as Pyridothienopyrimidines and Pyridothienotriazines, have been synthesized and evaluated for their antimicrobial activities. These compounds were created through reactions involving acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with other chemicals to yield products with potential antimicrobial properties (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Anticancer and Anti-5-Lipoxygenase Agents
Novel series of pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship of these compounds was discussed, highlighting the potential for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).
Antituberculosis Activity
A study on substituted 2,7-Dimethylimidazo [1,2-a]Pyridine-3-Carboxamide Derivatives revealed moderate to good antituberculosis activity. This research underscores the potential of heterocyclic compounds in developing new treatments for tuberculosis, with several synthesized compounds demonstrating promising results against Mycobacterium tuberculosis (Jadhav et al., 2016).
Synthesis and Structural Elucidation
The synthesis and structural elucidation of various pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides have been explored. These compounds were characterized and evaluated for their antitumor activities, showing the versatility of heterocyclic compounds in medicinal chemistry and drug design (Hafez et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c1-11-13(12-5-4-6-15(21)18(12)22-11)9-17(26)25-8-7-16-14(10-25)19(23-28-16)20(27)24(2)3/h4-6,22H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQNWNVDBVPHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCC4=C(C3)C(=NO4)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)
![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)




![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![9-(3-chloro-4-fluorobenzyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5579703.png)
![methyl [(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5579706.png)